Siomycin A

Description

Properties

CAS No. |

12656-09-6 |

|---|---|

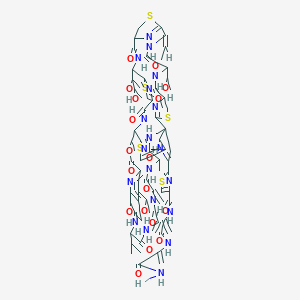

Molecular Formula |

C71H81N19O18S5 |

Molecular Weight |

1648.9 g/mol |

IUPAC Name |

N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-2-[(1R,8S,11Z,15S,18S,25S,26R,35R,37S,46S,53S,59S)-18-[(2S,3R)-2,3-dihydroxybutan-2-yl]-11-ethylidene-59-hydroxy-8-[(1R)-1-hydroxyethyl]-31-[(1S)-1-hydroxyethyl]-26,46-dimethyl-40,43-dimethylidene-6,9,16,23,28,38,41,44,47-nonaoxo-37-propan-2-yl-27-oxa-3,13,20,56-tetrathia-7,10,17,24,36,39,42,45,48,52,58,61,62,63,64-pentadecazanonacyclo[23.23.9.329,35.12,5.112,15.119,22.154,57.01,53.032,60]tetrahexaconta-2(64),4,12(63),19(62),21,29(61),30,32(60),33,51,54,57-dodecaen-51-yl]-1,3-thiazole-4-carboxamide |

InChI |

InChI=1S/C71H81N19O18S5/c1-14-37-64-83-44(22-109-64)61(103)89-52(70(13,107)34(12)93)67-85-43(23-112-67)59(101)88-48-33(11)108-68(106)40-19-36(31(9)91)35-15-16-38(50(94)49(35)79-40)78-46(25(2)3)62(104)77-29(7)56(98)74-27(5)55(97)75-30(8)57(99)90-71(69-86-45(24-113-69)60(102)87-47(32(10)92)63(105)81-37)18-17-39(80-51(71)41-20-111-66(48)82-41)65-84-42(21-110-65)58(100)76-28(6)54(96)73-26(4)53(72)95/h14-16,19-21,23-25,30-34,38,44,46-48,50-52,78,91-94,107H,4-7,17-18,22H2,1-3,8-13H3,(H2,72,95)(H,73,96)(H,74,98)(H,75,97)(H,76,100)(H,77,104)(H,81,105)(H,87,102)(H,88,101)(H,89,103)(H,90,99)/b37-14-/t30-,31-,32+,33+,34+,38+,44+,46-,47-,48-,50-,51+,52+,70+,71+/m0/s1 |

InChI Key |

AKFVOKPQHFBYCA-KJULAZMPSA-N |

Isomeric SMILES |

C/C=C\1/C2=N[C@H](CS2)C(=O)N[C@H](C3=NC(=CS3)C(=O)N[C@H]4[C@H](OC(=O)C5=NC6=C(C=C[C@H]([C@@H]6O)N[C@H](C(=O)NC(=C)C(=O)NC(=C)C(=O)N[C@H](C(=O)N[C@@]7(CCC(=N[C@@H]7C8=CSC4=N8)C9=NC(=CS9)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C2=NC(=CS2)C(=O)N[C@H](C(=O)N1)[C@@H](C)O)C)C(C)C)C(=C5)[C@H](C)O)C)[C@@](C)([C@@H](C)O)O |

Canonical SMILES |

CC=C1C2=NC(CS2)C(=O)NC(C3=NC(=CS3)C(=O)NC4C(OC(=O)C5=NC6=C(C=CC(C6O)NC(C(=O)NC(=C)C(=O)NC(=C)C(=O)NC(C(=O)NC7(CCC(=NC7C8=CSC4=N8)C9=NC(=CS9)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C2=NC(=CS2)C(=O)NC(C(=O)N1)C(C)O)C)C(C)C)C(=C5)C(C)O)C)C(C)(C(C)O)O |

Appearance |

White solid |

Synonyms |

1-valine-2-(2,3-didehydroalanine)thiostrepton siomycin A |

Origin of Product |

United States |

Foundational & Exploratory

The Origin of Siomycin A: A Technical Deep Dive

For Researchers, Scientists, and Drug Development Professionals

Abstract

Siomycin A, a prominent member of the thiopeptide antibiotic family, has garnered significant attention for its potent antimicrobial and anticancer properties. This technical guide delves into the origins of this compound, from its initial discovery to the intricate molecular machinery governing its production. We will explore the producing microorganism, the detailed biosynthetic pathway, and the experimental methodologies that have been pivotal in its characterization. Quantitative data are presented in structured tables for clarity, and key pathways and workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of this complex natural product.

Discovery and Producing Organism

This compound was first isolated in 1961 by Nishimura and his team from the fermentation broth of the soil bacterium Streptomyces sioyaensis.[1] This actinomycete, originally isolated from a soil sample in Sioya, Kobe, Japan, remains the primary source for the natural production of this complex molecule.

Chemical and Physical Properties

This compound is a macrocyclic peptide antibiotic characterized by a complex structure containing multiple thiazole rings, dehydroamino acids, and a central dehydropiperidine ring. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C71H81N19O18S5 |

| Molecular Weight | 1648.84 g/mol |

| CAS Number | 12656-09-6 |

| Appearance | White solid |

| Solubility | Soluble in DMSO (10 mg/mL) |

| Purity (typical) | ≥95% (HPLC) |

Biosynthesis of this compound

The biosynthesis of this compound is a fascinating example of a ribosomally synthesized and post-translationally modified peptide (RiPP). The genetic blueprint for its production is encoded within a dedicated biosynthetic gene cluster (BGC) in the genome of Streptomyces sioyaensis. The MIBiG database has assigned the accession number BGC0000611 to the this compound BGC.

A seminal study by Liao et al. in 2009 elucidated the biosynthetic pathway, revealing a paradigm for thiopeptide core formation.[2][3] The process begins with the ribosomal synthesis of a precursor peptide, SioA. This precursor peptide consists of a leader peptide, which guides the modification enzymes, and a core peptide that is subsequently transformed into the final this compound structure through a series of enzymatic modifications.

The key post-translational modifications include:

-

Thiazole formation: Cysteine residues in the core peptide are converted to thiazole rings.

-

Dehydration: Serine and threonine residues are dehydrated to form dehydroalanine and dehydrobutyrine, respectively.

-

Cyclization: The modified peptide undergoes intramolecular cyclization to form the characteristic macrocyclic structure.

-

Leader peptide cleavage: The leader peptide is proteolytically removed to release the mature antibiotic.

A simplified representation of the this compound biosynthetic pathway is depicted below.

Caption: Simplified workflow of this compound biosynthesis.

Experimental Protocols

Fermentation of Streptomyces sioyaensis**

While specific media compositions can be proprietary, a general approach for the fermentation of Streptomyces species for secondary metabolite production involves the following steps:

-

Inoculum Preparation: A seed culture of Streptomyces sioyaensis is prepared by inoculating a suitable liquid medium (e.g., ISP-2 medium) and incubating for several days.

-

Production Fermentation: The seed culture is then transferred to a larger production medium. Studies have shown that the composition of the fermentation medium, including carbon and nitrogen sources, can significantly impact the yield of this compound. For instance, some research indicates that the addition of elemental sulfur can have a stimulative effect on production.

-

Fermentation Conditions: The fermentation is typically carried out under aerobic conditions with controlled temperature and pH for an extended period (e.g., several days to weeks) to allow for maximal antibiotic production.

Extraction and Purification of this compound

A general protocol for the extraction and purification of this compound from the fermentation broth is as follows:

-

Biomass Separation: The fermentation broth is centrifuged or filtered to separate the mycelial biomass from the supernatant.

-

Solvent Extraction: The biomass and/or supernatant are extracted with a suitable organic solvent, such as ethyl acetate or butanol, to partition the lipophilic this compound into the organic phase.

-

Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Purification: The crude extract is then subjected to one or more rounds of column chromatography (e.g., silica gel chromatography, countercurrent chromatography) to purify this compound from other metabolites. The purity of the fractions is typically monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Caption: General workflow for this compound extraction and purification.

Biological Activity and Quantitative Data

This compound exhibits potent biological activity, primarily as an inhibitor of the oncogenic transcription factor Forkhead Box M1 (FOXM1).[4][5] This inhibition leads to the induction of apoptosis in various cancer cell lines. The inhibitory activity of this compound is often quantified by its half-maximal inhibitory concentration (IC50).

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| C3 (mammalian) | Not specified | ≤5 | [6] |

| Bacterial protein synthesis | - | 0.250 | [6] |

| CEM | Leukemia | 0.73 | [4] |

| HL60 | Leukemia | 0.68 | [4] |

| U937 | Leukemia | 0.53 | [4] |

| Hep-3B | Liver Cancer | 3.6 | [4] |

| Huh7 | Liver Cancer | 2.3 | [4] |

| SK-Hep | Liver Cancer | 3.7 | [4] |

Structural Characterization

The complex structure of this compound has been elucidated using a combination of spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.[7][8][9] Both 1H and 13C NMR have been instrumental in assigning the chemical shifts of the various protons and carbons within the molecule, confirming the connectivity and stereochemistry of this intricate natural product.

Conclusion

This compound stands as a testament to the vast chemical diversity found in nature. From its discovery in a common soil bacterium to the elucidation of its complex ribosomal biosynthetic pathway, the journey of this compound highlights the power of natural product research. For drug development professionals, its potent and selective inhibition of the FOXM1 transcription factor presents a promising avenue for the development of novel anticancer therapeutics. Further research into optimizing its production through fermentation and exploring its full therapeutic potential is warranted.

References

- 1. STUDIES ON SIOMYCIN. I [jstage.jst.go.jp]

- 2. thiopeptide-biosynthesis-featuring-ribosomally-synthesized-precursor-peptides-and-conserved-posttranslational-modifications - Ask this paper | Bohrium [bohrium.com]

- 3. Thiopeptide biosynthesis featuring ribosomally synthesized precursor peptides and conserved posttranslational modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thiazole Antibiotics Target FoxM1 and Induce Apoptosis in Human Cancer Cells | PLOS One [journals.plos.org]

- 5. Thiazole Antibiotics Target FoxM1 and Induce Apoptosis in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, Streptomyces sioyaensis - Calbiochem | 567060 [merckmillipore.com]

- 7. Two-dimensional NMR spectroscopy of this compound. Proton--carbon-13 chemical shift correlation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1H NMR spectral evidence for the structure and conformation of peptide antibiotic siomycin-A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

Siomycin A: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the thiopeptide antibiotic, Siomycin A. We will delve into its core physicochemical properties, its mechanism of action as a potent inhibitor of the Forkhead box M1 (FOXM1) transcription factor, and its effects on cancer cells, supported by quantitative data and detailed experimental protocols.

Core Properties of this compound

| Property | Value | Reference |

| CAS Number | 12656-09-6 | [1][2] |

| Molecular Weight | 1648.84 g/mol | [1] |

| Molecular Formula | C₇₁H₈₁N₁₉O₁₈S₅ | [1] |

Mechanism of Action

This compound functions as a selective inhibitor of the Forkhead box M1 (FOXM1) transcription factor.[2] FOXM1 is a key regulator of the cell cycle and is frequently overexpressed in a variety of human cancers, making it a significant therapeutic target.[3]

The inhibitory action of this compound on FOXM1 is multifaceted:

-

Inhibition of Transcriptional Activity: this compound directly inhibits the transcriptional activity of FOXM1.[4] This prevents the expression of FOXM1 target genes that are crucial for cell cycle progression and proliferation.[5]

-

Downregulation of FOXM1 Expression: The inhibition of FOXM1's own transcriptional activity leads to a reduction in both its mRNA and protein levels, creating a negative feedback loop.[4][6]

-

Induction of Apoptosis: By suppressing the FOXM1 pathway, this compound induces programmed cell death (apoptosis) in cancer cells. This is correlated with the downregulation of anti-apoptotic proteins like Bcl-2 and Mcl-1, and the cleavage of caspase-3.[4][7]

-

Inhibition of Cell Migration: this compound has been shown to reduce the expression of matrix metalloproteinases (MMP-2 and MMP-9), which are key enzymes involved in cancer cell migration and invasion.[1]

The FOXM1 Signaling Pathway and this compound

The following diagram illustrates the central role of FOXM1 in promoting cell proliferation and survival, and how this compound intervenes.

Caption: this compound inhibits the FOXM1 signaling pathway.

Quantitative Data: In Vitro Efficacy of this compound

The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of this compound in various human cancer cell lines.

| Cell Line | Cancer Type | Incubation Time (hours) | IC₅₀ (µM) | Reference |

| K562 | Leukemia | 24 | 6.25 | [1][2] |

| MiaPaCa-2 | Pancreatic Cancer | 24 | 6.38 | [1][2] |

| MiaPaCa-2 | Pancreatic Cancer | 48 | 0.76 | [2] |

| MiaPaCa-2 | Pancreatic Cancer | 72 | 0.54 | [2] |

| CEM | Leukemia | 48 | 0.73 | [4] |

| HL60 | Leukemia | 48 | 0.68 | [4] |

| U937 | Leukemia | 48 | 0.53 | [4] |

| Hep-3B | Liver Cancer | 48 | 3.6 | [4] |

| Huh7 | Liver Cancer | 48 | 2.3 | [4] |

| SK-Hep | Liver Cancer | 48 | 3.7 | [4] |

| PA1 | Ovarian Cancer | 72 | 5.0 | [8] |

| OVCAR3 | Ovarian Cancer | 72 | 2.5 | [8] |

Experimental Protocols

The investigation of this compound's effects on cancer cells typically involves a series of in vitro assays. A generalized workflow is presented below.

Caption: A typical workflow for studying this compound's effects.

Detailed Methodologies

1. Cell Viability Assay (CCK-8 or MTT)

-

Objective: To determine the effect of this compound on the proliferation of cancer cells.

-

Protocol:

-

Seed cells in 96-well plates at a desired density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0-10 µM) for different time points (e.g., 24, 48, 72 hours).[1][2]

-

Add CCK-8 or MTT reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

2. Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)

-

Objective: To quantify the induction of apoptosis by this compound.

-

Protocol:

-

Treat cells with this compound as described above.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the kit manufacturer's protocol.[1]

-

Analyze the stained cells using a flow cytometer.

-

Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

-

3. Western Blot Analysis

-

Objective: To determine the effect of this compound on the expression of specific proteins in the FOXM1 pathway.

-

Protocol:

-

Treat cells with this compound and lyse them to extract total protein.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against target proteins (e.g., FOXM1, MMP-2, MMP-9, Bcl-2, cleaved caspase-3) and a loading control (e.g., β-actin or GAPDH).

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

4. Cell Migration Assay (Transwell Assay)

-

Objective: To assess the effect of this compound on cancer cell migration.

-

Protocol:

-

Seed cells in the upper chamber of a Transwell insert in serum-free media.

-

Add media with a chemoattractant (e.g., FBS) to the lower chamber.

-

Add this compound to the upper chamber.

-

Incubate for a specified period to allow cell migration.

-

Remove non-migrated cells from the top of the insert.

-

Fix and stain the migrated cells on the bottom of the insert.

-

Count the number of migrated cells under a microscope.[1]

-

References

- 1. Effects and mechanism of this compound on the growth and apoptosis of MiaPaCa-2 cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Thiazole Antibiotics Target FoxM1 and Induce Apoptosis in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thiazole Antibiotics Target FoxM1 and Induce Apoptosis in Human Cancer Cells | PLOS One [journals.plos.org]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Thiazole Antibiotics this compound and Thiostrepton Inhibit the Transcriptional Activity of FOXM1 [frontiersin.org]

- 7. This compound Induces Apoptosis in Human Lung Adenocarcinoma A549 Cells by Suppressing the Expression of FoxM1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. spandidos-publications.com [spandidos-publications.com]

In-Depth Technical Guide to the Bioactivity of Siomycin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Siomycin A, a thiopeptide antibiotic isolated from Streptomyces sioyaensis, has emerged as a compound of significant interest in biomedical research due to its potent and diverse bioactivities. Primarily recognized for its anticancer properties, this compound exerts its effects through the targeted inhibition of the oncogenic transcription factor Forkhead box M1 (FoxM1), a key regulator of cell cycle progression and proliferation. This inhibition triggers a cascade of downstream effects, including cell cycle arrest and apoptosis in various cancer cell lines. Beyond its anticancer potential, this compound exhibits antibacterial activity, primarily against Gram-positive bacteria, by disrupting protein synthesis. This technical guide provides a comprehensive overview of the current preliminary research on this compound's bioactivity, consolidating quantitative data, detailing experimental protocols, and visualizing key signaling pathways to support further investigation and drug development efforts.

Anticancer Bioactivity of this compound

This compound demonstrates significant antiproliferative and pro-apoptotic effects across a range of human cancer cell lines. Its primary mechanism of action is the specific inhibition of the FoxM1 transcription factor, which is frequently overexpressed in cancerous tissues and plays a crucial role in tumor progression.[1][2]

Quantitative Data: In Vitro Efficacy (IC50 Values)

The half-maximal inhibitory concentration (IC50) of this compound has been determined in various cancer cell lines, showcasing its dose-dependent and time-dependent efficacy. The data presented below summarizes the reported IC50 values.

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Reference |

| K562 | Human Leukemia | 6.25 ± 3.60 | 24 | [3] |

| MiaPaCa-2 | Human Pancreatic Cancer | 6.38 ± 5.73 | 24 | [3] |

| MiaPaCa-2 | Human Pancreatic Cancer | 0.76 | 48 | [4] |

| MiaPaCa-2 | Human Pancreatic Cancer | 0.54 | 72 | [4] |

| SGC-7901 | Human Gastric Adenocarcinoma | 5 | Not Specified | |

| PA1 | Ovarian Cancer | 5 | 72 | |

| OVCAR3 | Ovarian Cancer | 2.5 | 72 | |

| Various | General (inhibits FoxM1) | ~5 | Not Specified | [5] |

Signaling Pathways

This compound has been shown to downregulate the AKT/FOXM1 signaling cascade. The inhibition of AKT phosphorylation leads to a decrease in FoxM1 expression, which in turn promotes caspase-dependent apoptosis.

This compound treatment can induce the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent activation of the intrinsic apoptotic pathway. This involves the disruption of the mitochondrial membrane potential and the release of pro-apoptotic factors.

Antibacterial Bioactivity of this compound

This compound is a thiopeptide antibiotic with activity primarily against Gram-positive bacteria. Its mechanism of action involves the inhibition of bacterial protein synthesis.

Mechanism of Action

This compound interferes with bacterial protein synthesis by binding to the 23S rRNA component of the 50S ribosomal subunit.[5] This interaction disrupts the elongation phase of translation, leading to the cessation of protein production and ultimately bacterial cell death.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

Currently, there is a lack of publicly available, specific Minimum Inhibitory Concentration (MIC) values for this compound against common Gram-positive bacteria such as Staphylococcus aureus, Streptococcus pneumoniae, and Bacillus subtilis. Further research is required to quantify its antibacterial potency against these and other relevant pathogens.

Antiviral Bioactivity of this compound

The antiviral properties of this compound are not well-documented in the current scientific literature. There is a notable absence of studies investigating its efficacy and mechanism of action against common viruses such as influenza virus, HIV, or herpes simplex virus. This represents a significant gap in the understanding of this compound's full bioactivity profile and an area ripe for future investigation.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's bioactivity.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Workflow:

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 0.625, 1.25, 2.5, 5, 10 µM).[3]

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[3]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Cell Migration Assessment: Transwell Migration Assay

The Transwell migration assay is used to assess the migratory capacity of cells in response to a chemoattractant.

Workflow:

Protocol:

-

Chamber Setup: Place Transwell inserts (8 µm pore size) into a 24-well plate.

-

Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Cell Seeding: Resuspend cells in serum-free medium and seed them into the upper chamber of the Transwell insert.

-

Treatment: Add this compound at various concentrations to the lower chamber.[3]

-

Incubation: Incubate the plate for a sufficient time to allow for cell migration (e.g., 20 hours).[3]

-

Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with a solution such as crystal violet.

-

Quantification: Count the number of migrated cells in several random fields under a microscope.

Protein Expression Analysis: Western Blotting for FoxM1

Western blotting is used to detect the expression levels of specific proteins, in this case, FoxM1, following treatment with this compound.

Workflow:

Protocol:

-

Cell Treatment and Lysis: Treat cells with the desired concentrations of this compound for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for FoxM1 (e.g., rabbit anti-FoxM1) overnight at 4°C. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should also be used.[6]

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP) for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities to determine the relative expression level of FoxM1.

Conclusion and Future Directions

The preliminary research on this compound highlights its significant potential as an anticancer agent, primarily through the targeted inhibition of the FoxM1 transcription factor. The compiled quantitative data and detailed experimental protocols provide a solid foundation for further preclinical and clinical investigations. However, this technical guide also underscores the critical need for more extensive research into the antibacterial and antiviral activities of this compound. Future studies should focus on determining the MIC values of this compound against a broad spectrum of bacterial pathogens and exploring its potential as an antiviral agent. A deeper understanding of its mechanisms of action in these contexts will be crucial for unlocking the full therapeutic potential of this promising natural product.

References

- 1. Salinomycin Inhibits Influenza Virus Infection by Disrupting Endosomal Acidification and Viral Matrix Protein 2 Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mode of action of siomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects and mechanism of this compound on the growth and apoptosis of MiaPaCa-2 cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound - Applications - CAT N°: 15378 [bertin-bioreagent.com]

- 6. researchgate.net [researchgate.net]

Technical Guide: Initial Screening of Siomycin A in Cancer Cell Lines

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Siomycin A, a thiopeptide antibiotic, has emerged as a potent anti-cancer agent due to its specific inhibition of the oncogenic transcription factor Forkhead Box M1 (FoxM1).[1][2][3] FoxM1 is overexpressed in a majority of human tumors, making it an attractive therapeutic target.[1][2] This technical guide provides a comprehensive overview of the initial screening of this compound in various cancer cell lines, detailing its cytotoxic effects, mechanism of action, and the experimental protocols used for its evaluation.

Data Presentation: Cytotoxicity of this compound

This compound has demonstrated potent growth-inhibitory and cytotoxic effects across a diverse range of human cancer cell lines, with IC₅₀ values typically falling in the low micromolar range.[1]

Table 1: IC₅₀ Values of this compound in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC₅₀ (µM) | Treatment Duration | Reference |

| Leukemia | CEM | 0.73 | Not Specified | [1] |

| HL60 | 0.68 | Not Specified | [1] | |

| U937 | 0.53 | Not Specified | [1] | |

| K562 | 6.25 | 24 hours | [3][4] | |

| Liver Cancer | Hep-3B | 3.6 | Not Specified | [1] |

| Huh7 | 2.3 | Not Specified | [1] | |

| SK-Hep | 3.7 | Not Specified | [1] | |

| Ovarian Cancer | PA1 | ~5.0 | 72 hours | [5][6] |

| OVCAR3 | ~2.5 | 72 hours | [5][6] | |

| Pancreatic Cancer | MiaPaCa-2 | 6.38 | 24 hours | [3][4] |

| 0.76 | 48 hours | [3] | ||

| 0.54 | 72 hours | [3] | ||

| Gastric Cancer | SGC-7901 | 5.0 | 24 hours | [7] |

| Breast Cancer | MCF-7 | Not Specified | Not Specified | [6] |

| Lung Cancer | A549 | Not Specified | Not Specified | [6] |

Note: IC₅₀ values can vary based on the specific assay conditions and treatment durations used in different studies.

Mechanism of Action

The primary anti-cancer mechanism of this compound is the inhibition of the FoxM1 transcription factor.[1][2][3][8] This inhibition occurs at the levels of both transcriptional activity and protein expression.[1][2]

FoxM1 Inhibition and Apoptosis Induction

This compound functions as a proteasome inhibitor, which leads to the stabilization of a negative regulator of FoxM1.[8][9] This, in turn, suppresses FoxM1's ability to activate its target genes, many of which are crucial for cell cycle progression and survival.[8][10] The suppression of FoxM1 correlates directly with the induction of potent apoptosis (programmed cell death) in cancer cells.[1][2] This apoptotic response is characterized by the cleavage of caspase-3 and the downregulation of anti-apoptotic proteins like Bcl-2 and Mcl-1.[1][11]

Caption: this compound's inhibition of the FoxM1 signaling pathway.

Other Associated Mechanisms

-

AKT/FOXM1 Axis: In gastric cancer cells, this compound has been shown to downregulate AKT phosphorylation, which in turn suppresses FoxM1 expression, leading to caspase-dependent apoptosis.[7][12]

-

ROS-Mediated Cytotoxicity: In ovarian cancer cells, this compound induces the production of reactive oxygen species (ROS).[5][13] This oxidative stress impairs mitochondrial membrane potential and modulates pro- and anti-apoptotic proteins, ultimately causing cell death.[5][13]

-

Inhibition of Migration: this compound can inhibit cancer cell migration by downregulating the expression of matrix metalloproteinases (MMP-2, MMP-9) and affecting the cytoskeleton by reducing α-tubulin expression.[14]

Experimental Protocols

The following are detailed methodologies for key experiments used in the initial screening of this compound.

Cell Viability / Cytotoxicity Assay (MTT or CCK-8)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Seeding: Plate cancer cells (e.g., 1 x 10⁴ cells/well) in a 96-well plate and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[7]

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 0-50 µM) and a vehicle control (DMSO) for specific time periods (e.g., 24, 48, 72 hours).[7]

-

Reagent Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) or CCK-8 solution to each well and incubate for 2-4 hours at 37°C.[7]

-

Measurement: For MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. For both assays, measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.[7]

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine the IC₅₀ value using non-linear regression analysis.

Apoptosis Detection

Apoptosis can be quantified using several methods, including flow cytometry and immunoassays for key apoptotic markers.

-

Flow Cytometry (Annexin V/PI Staining):

-

Cell Preparation: Treat cells with this compound as described above. Harvest cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cells and incubate in the dark for 15 minutes at room temperature.

-

Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic.

-

-

Western Blot for Cleaved Caspase-3:

-

Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer. Quantify protein concentration using a BCA assay.

-

Electrophoresis & Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk) and incubate with a primary antibody against cleaved caspase-3 overnight at 4°C.

-

Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Visualize the protein bands using an ECL detection reagent. Use β-actin as a loading control.[10]

-

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of this compound on the migratory capabilities of cancer cells.

-

Create Monolayer: Grow cells to a confluent monolayer in a 6-well plate.

-

Create "Wound": Use a sterile pipette tip to create a linear scratch in the monolayer.[7]

-

Treatment: Wash with PBS to remove detached cells and add fresh media containing this compound or a vehicle control.

-

Imaging: Capture images of the scratch at time 0 and at subsequent time points (e.g., 24 hours).

-

Analysis: Measure the width of the scratch at different points. The percentage of wound closure is calculated to determine the rate of cell migration.[7]

Visualized Workflows and Relationships

References

- 1. Thiazole Antibiotics Target FoxM1 and Induce Apoptosis in Human Cancer Cells | PLOS One [journals.plos.org]

- 2. Thiazole Antibiotics Target FoxM1 and Induce Apoptosis in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Effects and mechanism of this compound on the growth and apoptosis of MiaPaCa-2 cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound induces reactive oxygen species-mediated cytotoxicity in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound induces reactive oxygen species-mediated cytotoxicity in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scialert.net [scialert.net]

- 8. Thiazole Antibiotics this compound and Thiostrepton Inhibit the Transcriptional Activity of FOXM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. This compound Induces Apoptosis in Human Lung Adenocarcinoma A549 Cells by Suppressing the Expression of FoxM1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scialert.net [scialert.net]

- 13. spandidos-publications.com [spandidos-publications.com]

- 14. Effects and mechanism of this compound on the growth and apoptosis of MiaPaCa-2 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Siomycin A: A Technical Guide to Solubility and Stability for the Research Professional

For Researchers, Scientists, and Drug Development Professionals

Introduction

Siomycin A is a complex thiopeptide antibiotic belonging to the thiostrepton family. It has garnered significant interest in the scientific community, not only for its antibacterial properties but also for its potent anticancer activity. This activity is primarily attributed to its specific inhibition of the oncogenic transcription factor Forkhead Box M1 (FOXM1).[1][2] Understanding the physicochemical properties of this compound, particularly its solubility and stability, is paramount for its effective use in research and preclinical development. This technical guide provides a comprehensive overview of the available data on this compound's solubility and stability, supplemented with recommended experimental protocols for its handling and characterization.

Core Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇₁H₈₁N₁₉O₁₈S₅ | --INVALID-LINK-- |

| Molecular Weight | 1648.9 g/mol | --INVALID-LINK-- |

| Appearance | White solid | --INVALID-LINK-- |

| CAS Number | 12656-09-6 | --INVALID-LINK-- |

Solubility Profile

The solubility of this compound is a critical factor for its use in in vitro and in vivo studies. Based on available data, this compound is a hydrophobic molecule with limited solubility in aqueous solutions.

| Solvent | Solubility | Concentration | Source |

| Dimethyl Sulfoxide (DMSO) | Soluble | 10 mg/mL | [3] |

| Dimethylformamide (DMF) | Soluble | - | [4][5] |

| Methanol | Moderately Soluble | - | [4] |

| Ethanol | Moderately Soluble | - | [4] |

| Water | Poorly Soluble | - | [4] |

Due to its poor water solubility, the preparation of aqueous-based this compound derivatives has been explored to improve its therapeutic potential.[6] For research purposes, stock solutions are typically prepared in DMSO.

Experimental Protocol: Recommended Workflow for Solubility Determination

Given the limited quantitative solubility data in the public domain, researchers may need to determine the solubility of this compound in their specific buffer systems. The following is a recommended workflow based on general principles for sparingly soluble peptide antibiotics.

Workflow for determining this compound solubility.

Stability Information

The stability of this compound is crucial for ensuring the reproducibility of experimental results and for defining appropriate storage and handling conditions.

| Condition | Stability | Recommendations | Source |

| Long-term Storage (Solid) | ≥ 4 years at -20°C | Store sealed and protected from light. | [1] |

| Long-term Storage (Solid) | At least 2 years at -20°C | Store sealed. | [7] |

| Stock Solution (in DMSO) | Up to 3 months at -20°C | Aliquot and freeze after reconstitution. | [3] |

| Light Exposure | Unstable | Protect from light. | [3] |

While specific data on the pH-dependent stability and degradation pathways of this compound are not extensively available, it is advisable to maintain solutions at a neutral pH and avoid repeated freeze-thaw cycles.

Experimental Protocol: Recommended Workflow for Stability Assessment

The following workflow outlines a general approach for assessing the stability of this compound in a specific formulation or buffer system. This protocol is based on standard pharmaceutical stability testing guidelines.

Workflow for assessing this compound stability.

Mechanism of Action: Inhibition of the FOXM1 Signaling Pathway

This compound exerts its anticancer effects by inhibiting the transcriptional activity of FOXM1.[6][8] FOXM1 is a key regulator of the cell cycle and is overexpressed in a wide range of human cancers.[2] Its inhibition leads to cell cycle arrest and apoptosis.

The proposed mechanism involves this compound acting as a proteasome inhibitor, which stabilizes a negative regulator of FOXM1.[6][8][9] This, in turn, suppresses FOXM1's ability to activate the transcription of its downstream target genes.[6][8][9] Interestingly, FOXM1 is involved in a positive feedback loop where it promotes its own transcription; thus, inhibiting its activity also leads to a reduction in its expression levels.[6][9]

Key downstream targets of FOXM1 that are affected by this compound include genes critical for cell cycle progression and survival, such as:

-

Cdc25B [10]

-

Survivin [10]

-

CENPB [10]

-

Polo-like kinase 1 (PLK1) [11]

-

Aurora B kinase [12]

-

Cyclin B1 [11]

The inhibition of these targets ultimately leads to the induction of apoptosis in cancer cells.

This compound's inhibition of the FOXM1 signaling pathway.

Conclusion

This compound is a promising therapeutic agent with a well-defined mechanism of action targeting the FOXM1 oncogenic pathway. However, its utility in research and development is contingent on a thorough understanding of its solubility and stability. This guide summarizes the current knowledge, highlighting its solubility in organic solvents and its stability under appropriate storage conditions. The provided experimental workflows offer a practical framework for researchers to further characterize this compound in their specific applications, ensuring reliable and reproducible results. As research into this compound and other FOXM1 inhibitors progresses, a more detailed elucidation of its physicochemical properties will be invaluable for its potential clinical translation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Thiazole Antibiotics Target FoxM1 and Induce Apoptosis in Human Cancer Cells | PLOS One [journals.plos.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. FOXM1 and Cancer: Faulty Cellular Signaling Derails Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thiazole Antibiotics this compound and Thiostrepton Inhibit the Transcriptional Activity of FOXM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects and mechanism of this compound on the growth and apoptosis of MiaPaCa-2 cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. frontiersin.org [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. FoxM1: a Master Regulator of Tumor Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. oncotarget.com [oncotarget.com]

Total Synthesis of Siomycin A: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Siomycin A, a member of the thiostrepton family of thiopeptide antibiotics, presents a formidable challenge in synthetic organic chemistry due to its complex molecular architecture. This technical guide provides a detailed overview of the total synthesis of this compound, a significant achievement accomplished by Mori et al. The synthesis is characterized by a convergent strategy, dividing the molecule into five key segments which are synthesized independently and then coupled in a carefully orchestrated sequence. This document outlines the detailed experimental protocols for the construction of these segments and their final assembly, presents quantitative data in tabular format for clarity, and utilizes visualizations to illustrate the intricate synthetic pathways.

Retrosynthetic Analysis and Strategic Overview

The total synthesis of this compound hinges on a convergent strategy, dissecting the complex macrocyclic structure into five manageable building blocks: Segments A, B, C, D, and E.[1][2] This approach allows for parallel synthesis of the fragments, enhancing overall efficiency.

The retrosynthetic breakdown is as follows: this compound is disconnected at key amide and ester linkages, ultimately leading to the five primary synthetic targets. The final steps of the synthesis involve a crucial one-pot cyclization and elongation sequence to construct the macrocyclic core.[1]

References

Methodological & Application

Application Notes and Protocols for Siomycin A in In Vitro Cell Viability Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Siomycin A is a thiopeptide antibiotic that has garnered significant interest in cancer research due to its potent antitumor activities.[1][2] It functions as a selective inhibitor of the Forkhead box M1 (FOXM1) transcription factor, a key oncogenic driver in a multitude of human cancers.[3][4] By inhibiting FOXM1, this compound can suppress tumor cell proliferation, migration, and induce apoptosis.[2][4] These characteristics make this compound a compelling compound for investigation in drug development. This document provides detailed application notes and protocols for utilizing this compound in in vitro cell viability assays, a fundamental step in assessing its cytotoxic and cytostatic potential against cancer cell lines.

Data Presentation: this compound Concentration and IC50 Values

The effective concentration of this compound for inhibiting cell viability is dependent on the cell line and the duration of treatment.[2][3] The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a compound. The following table summarizes the reported IC50 values for this compound across various human cancer cell lines.

| Cell Line | Cancer Type | Time Point (hours) | IC50 (µM) | Reference |

| K562 | Leukemia | 24 | 6.25 | [2][3] |

| K562 | Leukemia | 48 | ~0.5 - 2 | [5] |

| K562 | Leukemia | 72 | ~0.5 - 2 | [5] |

| MCF7 | Breast Cancer | 24 | >10 | [3] |

| MCF7 | Breast Cancer | 48 | ~0.5 - 2 | [5] |

| MCF7 | Breast Cancer | 72 | ~0.5 - 2 | [5] |

| MiaPaCa-2 | Pancreatic Cancer | 24 | 6.38 | [2][3] |

| MiaPaCa-2 | Pancreatic Cancer | 48 | 0.76 | [3] |

| MiaPaCa-2 | Pancreatic Cancer | 72 | 0.54 | [3] |

| CEM | Leukemia | 48 | 0.73 | [4] |

| HL60 | Leukemia | 48 | 0.68 | [4] |

| U937 | Leukemia | 48 | 0.53 | [4] |

| Hep-3B | Liver Cancer | 48 | 3.6 | [4] |

| Huh7 | Liver Cancer | 48 | 2.3 | [4] |

| SK-Hep | Liver Cancer | 48 | 3.7 | [4] |

| PA1 | Ovarian Cancer | 72 | 5 | [5][6] |

| OVCAR3 | Ovarian Cancer | 72 | 2.5 | [5][6] |

| SGC-7901 | Gastric Cancer | Not Specified | Dose-dependent reduction | [7] |

| KKU-100 | Cholangiocarcinoma | Not Specified | Dose and time-dependent inhibition | [8] |

| KKU-213A | Cholangiocarcinoma | Not Specified | Dose and time-dependent inhibition | [8] |

Experimental Protocols

A common and well-established method for determining cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol: MTT Assay for Cell Viability

Materials:

-

This compound (stock solution prepared in DMSO)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Cell culture medium (appropriate for the cell line)

-

Fetal Bovine Serum (FBS)

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader

-

DMSO (for solubilizing formazan crystals)

Procedure:

-

Cell Seeding:

-

Harvest and count cells. Ensure cell viability is above 90%.

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium from the stock solution. It is recommended to perform a wide range of concentrations initially (e.g., 0.1, 1, 5, 10, 25, 50 µM) to determine the approximate IC50.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-cell control (medium only).

-

Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

-

MTT Addition:

-

After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization.

-

-

Data Acquisition:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

-

-

Data Analysis:

-

Subtract the absorbance of the no-cell control from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

-

Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

-

Visualizations

Signaling Pathway of this compound

Caption: this compound inhibits the FOXM1 transcription factor, leading to cell cycle arrest and apoptosis.

Experimental Workflow for Cell Viability Assay

References

- 1. Effects and mechanism of this compound on the growth and apoptosis of MiaPaCa-2 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects and mechanism of this compound on the growth and apoptosis of MiaPaCa-2 cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Thiazole Antibiotics Target FoxM1 and Induce Apoptosis in Human Cancer Cells | PLOS One [journals.plos.org]

- 5. This compound induces reactive oxygen species-mediated cytotoxicity in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. scialert.net [scialert.net]

- 8. FOXM1 inhibitor, this compound, synergizes and restores 5-FU cytotoxicity in human cholangiocarcinoma cell lines via targeting thymidylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for MTT Assay with Siomycin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Siomycin A is a thiopeptide antibiotic that has garnered significant interest in cancer research due to its potent anti-proliferative and pro-apoptotic effects in a variety of tumor cell lines.[1][2] These effects are primarily attributed to its activity as a selective inhibitor of the Forkhead box M1 (FOXM1) transcription factor.[2][3] FOXM1 is a key regulator of cell cycle progression and is overexpressed in numerous human cancers, making it an attractive therapeutic target.[2][4] this compound has also been shown to act as a proteasome inhibitor, further contributing to its anti-cancer properties.[5][6]

This document provides a detailed protocol for performing a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to evaluate the cytotoxic effects of this compound on cancer cells. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Mechanism of Action of this compound

This compound exerts its anti-cancer effects through the inhibition of the FOXM1 signaling pathway. FOXM1 is a transcription factor that plays a crucial role in cell cycle progression by regulating the expression of genes essential for G1/S and G2/M transitions.[4] By inhibiting FOXM1, this compound leads to the downregulation of its target genes, resulting in cell cycle arrest and apoptosis.[2][7]

Furthermore, this compound has been identified as a proteasome inhibitor.[5] The proteasome is responsible for the degradation of various cellular proteins, including those involved in cell cycle regulation and apoptosis. Inhibition of the proteasome leads to the accumulation of pro-apoptotic proteins and cell cycle inhibitors, further enhancing the cytotoxic effects of this compound.[6]

In some cancer cell lines, such as ovarian cancer cells, this compound has been shown to induce cytotoxicity through the generation of reactive oxygen species (ROS).[8][9]

Data Presentation: Cytotoxicity of this compound in Various Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in different human cancer cell lines as determined by cell viability assays.

| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |

| K562 | Human Leukemia | 24 | 6.25 | [1][3] |

| MiaPaCa-2 | Human Pancreatic Cancer | 24 | 6.38 | [1][3] |

| MiaPaCa-2 | Human Pancreatic Cancer | 48 | 0.76 | [3] |

| MiaPaCa-2 | Human Pancreatic Cancer | 72 | 0.54 | [3] |

| CEM | Leukemia | Not Specified | 0.73 | [2] |

| HL60 | Leukemia | Not Specified | 0.68 | [2] |

| U937 | Leukemia | Not Specified | 0.53 | [2] |

| Hep-3B | Liver Cancer | Not Specified | 3.6 | [2] |

| Huh7 | Liver Cancer | Not Specified | 2.3 | [2] |

| SK-Hep | Liver Cancer | Not Specified | 3.7 | [2] |

| PA1 | Ovarian Cancer | 72 | ~5.0 | [8] |

| OVCAR3 | Ovarian Cancer | 72 | ~2.5 | [8] |

Experimental Protocols

MTT Assay Protocol for Determining the Cytotoxicity of this compound

This protocol outlines the steps for assessing the effect of this compound on the viability of a chosen cancer cell line.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

This compound (stock solution prepared in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow the cells to attach.

-

-

Treatment with this compound:

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution. A suggested concentration range is 0.1 to 10 µM, based on the IC50 values in the table above.

-

Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a negative control (medium only).

-

After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

Following the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

-

-

Formazan Solubilization:

-

After the incubation with MTT, carefully remove the medium from the wells.

-

Add 150 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.

-

Determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.

-

Mandatory Visualizations

Caption: Signaling Pathway of this compound.

References

- 1. Effects and mechanism of this compound on the growth and apoptosis of MiaPaCa-2 cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiazole Antibiotics Target FoxM1 and Induce Apoptosis in Human Cancer Cells | PLOS One [journals.plos.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Thiazole Antibiotics Target FoxM1 and Induce Apoptosis in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.plos.org [journals.plos.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. This compound induces reactive oxygen species-mediated cytotoxicity in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. spandidos-publications.com [spandidos-publications.com]

Siomycin A: A Promising Agent for Inducing Apoptosis in Ovarian Cancer Cells

Application Notes and Protocols for Researchers

Abstract

Siomycin A, a thiopeptide antibiotic, has emerged as a potent inducer of apoptosis in ovarian cancer cells. These application notes provide a comprehensive overview of its mechanism of action, quantitative data on its efficacy, and detailed protocols for its use in a research setting. This compound's anti-cancer activity is primarily attributed to its ability to induce reactive oxygen species (ROS)-mediated cytotoxicity and its function as an inhibitor of the oncogenic transcription factor Forkhead box M1 (FOXM1). This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for ovarian cancer.

Introduction

Ovarian cancer remains a significant cause of cancer-related mortality in women, with a pressing need for new therapeutic agents.[1] this compound has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, including ovarian cancer. Its dual mechanism of inducing oxidative stress and inhibiting a key oncogenic transcription factor makes it a compelling candidate for further investigation and potential therapeutic development.

Data Presentation

The cytotoxic and pro-apoptotic effects of this compound on human ovarian cancer cell lines are summarized below.

Table 1: Cytotoxicity of this compound in Ovarian Cancer Cell Lines

| Cell Line | Treatment Duration (h) | IC50 (µM) | Reference |

| PA1 | 72 | ~5.0 | [1] |

| OVCAR3 | 72 | ~2.5 | [1] |

Notably, this compound exhibited limited toxicity towards the normal human lung fibroblast cell line WI-38, with no significant loss of cell viability observed at concentrations up to 10 µM after 72 hours of treatment.[1]

Table 2: Induction of Apoptosis by this compound in Ovarian Cancer Cell Lines

| Cell Line | Concentration (µM) | Treatment Duration (h) | Fold Increase in Apoptosis (vs. Control) | Reference |

| PA1 | 2.5 | 48 | ~2.3 | [1][2] |

| PA1 | 5.0 | 48 | ~4.0 | [1][2] |

| OVCAR3 | 2.5 | 48 | ~5.1 | [1][2] |

| OVCAR3 | 5.0 | 48 | ~6.4 | [1][2] |

Mechanism of Action

This compound induces apoptosis in ovarian cancer cells through at least two distinct but potentially interconnected signaling pathways.

Induction of Reactive Oxygen Species (ROS)

This compound treatment leads to a significant increase in intracellular ROS levels in ovarian cancer cells.[1][3][4][5] This elevation in oxidative stress triggers a cascade of events leading to apoptosis:

-

Mitochondrial Membrane Potential Impairment: The increased ROS disrupts the mitochondrial membrane potential.[1][3][4][5]

-

Modulation of Apoptotic Proteins: This is followed by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to an altered Bax/Bcl-2 ratio that favors apoptosis.[1]

-

Cytochrome c Release: The change in mitochondrial permeability results in the release of cytochrome c from the mitochondria into the cytosol.[1]

-

Caspase Activation: Cytosolic cytochrome c activates the caspase cascade, culminating in the execution of apoptosis.

The cytotoxic effects of this compound can be significantly abrogated by the administration of the antioxidant N-acetylcysteine, confirming the central role of ROS in its mechanism.[1][3][4][5]

ROS-Mediated Apoptotic Pathway Induced by this compound

Inhibition of FOXM1 Transcriptional Activity

This compound is a known inhibitor of the Forkhead box M1 (FOXM1) transcription factor.[6][7][8] FOXM1 is an oncogene that is overexpressed in a majority of human tumors and plays a critical role in cell proliferation, cell cycle progression, and evasion of apoptosis.[6][7] By inhibiting FOXM1, this compound can induce apoptosis in cancer cells.[7] The proposed mechanism involves the stabilization of a negative regulator of FOXM1, which in turn inhibits FOXM1's transcriptional activity.[9] This leads to the downregulation of FOXM1's downstream targets that promote cell survival.

In the context of ovarian cancer, the activation of FOXO3a has been shown to repress FoxM1, leading to apoptosis.[10][11] While not directly demonstrated for this compound in the provided context, it represents a potential upstream regulatory mechanism for FOXM1 inhibition.

FOXM1 Inhibition Pathway by this compound

Experimental Protocols

The following are generalized protocols based on methodologies cited in the literature. Researchers should optimize these protocols for their specific experimental conditions.

Cell Culture

-

Cell Lines: Human ovarian cancer cell lines PA1 (ATCC® CRL-1572™) and OVCAR3 (ATCC® HTB-161™).

-

Culture Medium: McCoy's 5A Medium (for OVCAR3) or Eagle's Minimum Essential Medium (for PA1) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 0-100 µM) for 24, 48, and 72 hours.[1]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Experimental Workflow for MTT Assay

Apoptosis Assay (ELISA)

This protocol is for the quantitative determination of apoptosis.

-

Cell Seeding and Treatment: Seed approximately 1 x 10^4 cells/ml in 60 mm plates and treat with desired concentrations of this compound (e.g., 2.5 and 5 µM) for 48 hours.[1]

-

Cell Lysis: Lyse the cells according to the manufacturer's protocol of the apoptosis detection ELISA kit (e.g., Cell Death Detection ELISAPLUS, Sigma-Aldrich).[1]

-

ELISA Procedure: Perform the ELISA according to the manufacturer's instructions to detect histone-complexed DNA fragments.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength.

-

Data Analysis: Calculate the fold increase in apoptosis compared to the untreated control.

Western Blot Analysis

This protocol is used to analyze the expression of apoptosis-related proteins.

-

Cell Treatment and Lysis: Treat cells with this compound as described above. Lyse the cells in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, cytochrome c, and β-actin (as a loading control) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software.

Conclusion

This compound demonstrates significant potential as an agent for inducing apoptosis in ovarian cancer cells. Its multifaceted mechanism of action, involving the induction of ROS and inhibition of the FOXM1 oncogene, provides a strong rationale for its further investigation. The protocols and data presented herein offer a valuable resource for researchers aiming to explore the therapeutic utility of this compound in ovarian cancer.

References

- 1. This compound induces reactive oxygen species-mediated cytotoxicity in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound induces reactive oxygen species-mediated cytotoxicity in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound induces reactive oxygen species-mediated cytotoxicity in ovarian cancer cells. | Sigma-Aldrich [merckmillipore.com]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. Frontiers | Research progress on FOXM1 in ovarian cancer diagnosis and therapeutics [frontiersin.org]

- 7. Thiazole Antibiotics Target FoxM1 and Induce Apoptosis in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Thiazole Antibiotics this compound and Thiostrepton Inhibit the Transcriptional Activity of FOXM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Casticin induces ovarian cancer cell apoptosis by repressing FoxM1 through the activation of FOXO3a - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Casticin induces ovarian cancer cell apoptosis by repressing FoxM1 through the activation of FOXO3a - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Utilizing Siomycin A for the Investigation of Brain Tumor Stem Cells

Introduction

Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a dismal prognosis despite multimodal treatment approaches.[1][2] A subpopulation of cells within these tumors, known as brain tumor stem cells (BTSCs) or glioma stem-like cells (GSCs), are thought to be responsible for tumor initiation, maintenance, therapeutic resistance, and recurrence.[1][3][4] These BTSCs possess stem-like properties, including the ability to self-renew and differentiate into various cell types that constitute the bulk of the tumor.[4][5] Consequently, targeting this cellular population is a critical strategy for developing more effective GBM therapies.

Siomycin A, a thiazole antibiotic, has emerged as a potent agent for studying and targeting BTSCs.[1][6] It selectively induces apoptosis and inhibits the proliferation and self-renewal of BTSCs while having minimal effects on normal neural stem or progenitor cells.[1] This selectivity makes it a valuable research tool for elucidating the unique biology of BTSCs and for preclinical assessment of novel therapeutic strategies.

Mechanism of Action

The anticancer activity of this compound in the context of brain tumors is primarily attributed to its ability to inhibit the Forkhead Box M1 (FOXM1) transcription factor.[3][6][7] FOXM1 is a master regulator of the cell cycle, particularly the G2/M transition, and is overexpressed in a majority of human cancers, including glioblastoma.[3][7]

This compound exerts its effects through a dual mechanism targeting the FOXM1 pathway:

-

Inhibition of FOXM1 Expression: this compound downregulates the mRNA and protein levels of FOXM1.[2][7]

-

Inhibition of MELK: this compound reduces the expression of Maternal Embryonic Leucine-zipper Kinase (MELK), a protein kinase that is highly expressed in BTSCs.[1][2] MELK phosphorylates and activates FOXM1, promoting its transcriptional activity.[2]

By disrupting the MELK-FOXM1 signaling axis, this compound leads to the downregulation of FOXM1 target genes involved in cell cycle progression (e.g., Cdc25B, Survivin) and ultimately results in cell cycle arrest at the G2/M phase and the induction of apoptosis in brain tumor stem cells.[2][3][8]

Caption: this compound mechanism of action in brain tumor stem cells.

Data Presentation

Table 1: In Vitro Efficacy of this compound on Brain Tumor Stem Cells (BTSCs)

| Assay Type | Cell Type | This compound Concentration | Observed Effect | Reference |

| Self-Renewal (Neurosphere) | Stem-like GBM Cells | 0.1 µM | Significant inhibition of secondary and tertiary sphere formation | [1] |

| Invasion | Stem-like GBM Cells | 1.0 µM | Inhibition of cell dispersion in organotypic brain slice cultures | [1] |

| Cell Cycle Analysis | GBM30 GSCs | 0.5 µM | Increase in G2/M phase cell population (from 18.7% to 34.2%) | [2] |

| Protein Expression | GBM30 Neurospheres | 0.1 µM - 0.5 µM | Dose-dependent reduction in the proportion of FOXM1(+) and MELK(+) cells | [2] |

| Transcriptional Activity | C3-Luc Cells | ~5.0 µM | IC50 for inhibition of FOXM1 transcriptional activity | [9] |

| Clonogenic Growth | NS07-448 GBM Cells | 2.0 µM | Near complete inhibition of FOXM1 binding to the Sox2 promoter | [10] |

Table 2: IC50 Values of this compound in Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| CEM | Leukemia | 0.73 | [7] |

| HL60 | Leukemia | 0.68 | [7] |

| U937 | Leukemia | 0.53 | [7] |

| Hep-3B | Liver Cancer | 3.6 | [7] |

| Huh7 | Liver Cancer | 2.3 | [7] |

| SK-Hep | Liver Cancer | 3.7 | [7] |

| K562 | Leukemia | 6.25 (at 24h) | [11] |

| MiaPaCa-2 | Pancreatic Cancer | 6.38 (at 24h) | [11] |

Experimental Protocols

Protocol 1: Primary Culture of Brain Tumor Stem Cells (Neurosphere Method)

This protocol describes the isolation and culture of BTSCs from fresh glioblastoma surgical specimens, adapted from published methodologies.[1][12][13]

Materials:

-

Fresh GBM tumor tissue

-

Dulbecco's Modified Eagle's Medium (DMEM)/F12

-

B27 supplement

-

Recombinant human Epidermal Growth Factor (EGF)

-

Recombinant human basic Fibroblast Growth Factor (bFGF)

-

Heparin

-

Penicillin/Streptomycin

-

L-glutamine

-

Enzymatic Tissue Dissociation Solution (e.g., Papain or Trypsin/DNase)

-

Sterile, ultra-low attachment culture flasks or plates

Procedure:

-

Collect fresh tumor tissue in sterile medium on ice immediately after surgical resection.

-

Mechanically dissociate the tissue into small fragments (<1 mm³) using sterile scalpels in a petri dish.

-

Transfer fragments to an enzymatic dissociation solution and incubate at 37°C for 30-60 minutes with gentle agitation.

-

Stop the digestion by adding a surplus of serum-containing medium or a specific inhibitor.

-

Filter the cell suspension through a 40-70 µm cell strainer to remove undigested tissue.

-

Centrifuge the cell suspension, wash the pellet with PBS, and resuspend in complete Neurosphere Medium (DMEM/F12 supplemented with B27, EGF, bFGF, heparin, penicillin/streptomycin, and L-glutamine).

-

Plate the cells at a density of 1 x 10⁵ viable cells/mL in ultra-low attachment flasks.

-

Incubate at 37°C in a 5% CO₂ humidified incubator. Neurospheres should form within 1-3 weeks.

-

To passage, collect spheres, allow them to sediment by gravity, and dissociate into a single-cell suspension mechanically and/or enzymatically before re-plating in fresh medium.

Protocol 2: In Vitro Self-Renewal (Neurosphere Formation) Assay

This assay quantifies the self-renewal capacity of BTSCs following treatment with this compound.[1]

Materials:

-

Established BTSC neurosphere culture

-

This compound (dissolved in DMSO)

-

Complete Neurosphere Medium

-

96-well ultra-low attachment plates

-

Single-cell dissociation reagent (e.g., Accutase)

Procedure:

-

Harvest primary neurospheres and dissociate them into a single-cell suspension.

-

Plate single cells at a clonal density (e.g., 100 cells per well) in a 96-well ultra-low attachment plate in Complete Neurosphere Medium.

-

Add this compound (e.g., 0.1 µM) or vehicle control (DMSO) to the appropriate wells.

-

Incubate for 7-14 days until primary neurospheres are formed.

-

Count the number of spheres formed in each well. This is the primary sphere formation efficiency.

-

To assess subsequent self-renewal, collect the primary spheres from each condition, dissociate them into single cells, and re-plate them under the same conditions (100 cells/well with fresh this compound or DMSO).

-

After another 7-14 days, count the number of secondary spheres. This process can be repeated for tertiary sphere formation.

-

Calculate the ratio of secondary or tertiary spheres to primary spheres to determine the effect of this compound on self-renewal capacity.[1]

Caption: Workflow for the in vitro neurosphere self-renewal assay.

Protocol 3: Brain Slice Invasion Assay

This ex vivo assay assesses the invasive potential of BTSCs.[1]

Materials:

-

BTSC neurospheres (300-400 µm diameter)

-

This compound

-

Neonatal mouse brains

-

Vibratome or tissue chopper

-

Organotypic culture inserts

-

Serum-free culture medium

-

Fluorescence microscope

Procedure:

-

Culture BTSC neurospheres until they reach 300-400 µm in diameter.

-

Treat the neurospheres with this compound (e.g., 1 µM) or DMSO for 24 hours.

-

Prepare acute coronal brain slices (300 µm thick) from neonatal mice and place them on organotypic culture inserts.

-

Manually place a single pre-treated neurosphere onto the striatum region of each brain slice.

-

Maintain the cultures in drug-free, serum-free medium.

-

Image the co-culture at regular intervals (e.g., 0, 24, 48 hours) using fluorescence microscopy.

-

Quantify cell dispersion by measuring the area occupied by migrating cells at each time point relative to the initial area of the sphere. A significant reduction in dispersion indicates inhibition of invasion.[1]

Protocol 4: In Vivo Tumorigenicity Assay

This protocol evaluates the effect of this compound pre-treatment on the ability of BTSCs to form tumors in an animal model.[1]

Materials:

-

Stem-like GBM cells

-

This compound

-

Immunodeficient mice (e.g., NOD-SCID)

-

Stereotactic neuro-injection apparatus

-

Matrigel (optional)

Procedure:

-

Treat stem-like GBM cells in culture with this compound or DMSO for a defined period (e.g., 3 hours).[1]

-

Wash the cells thoroughly to remove any remaining drug.

-

Resuspend an equal number of viable cells (e.g., 1 x 10⁵) from each treatment group in sterile PBS or Matrigel.

-

Anesthetize immunodeficient mice and secure them in a stereotactic frame.

-

Inject the cell suspension into the striatum of the mouse brain.

-

Monitor the mice for tumor development (e.g., neurological signs, weight loss) and overall survival.

-

At the experimental endpoint, sacrifice the mice, perfuse, and dissect the brains for histological analysis (e.g., H&E staining) to measure tumor size.

-

Compare tumor growth and survival between the this compound-pretreated group and the control group.

Caption: Selective effect of this compound on BTSCs vs. normal cells.

References

- 1. This compound targets brain tumor stem cells partially through a MELK-mediated pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. Brain tumor stem cells: The cancer stem cell hypothesis writ large - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn.stemcell.com [cdn.stemcell.com]

- 6. FoxM1: a potential drug target for glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thiazole Antibiotics Target FoxM1 and Induce Apoptosis in Human Cancer Cells | PLOS One [journals.plos.org]

- 8. This compound Induces Apoptosis in Human Lung Adenocarcinoma A549 Cells by Suppressing the Expression of FoxM1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. FoxM1 Promotes Stemness and Radio-Resistance of Glioblastoma by Regulating the Master Stem Cell Regulator Sox2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects and mechanism of this compound on the growth and apoptosis of MiaPaCa-2 cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Simple and Reliable Protocol for the Preparation and Culturing of Fresh Surgically Resected Human Glioblastoma Tissue - PMC [pmc.ncbi.nlm.nih.gov]